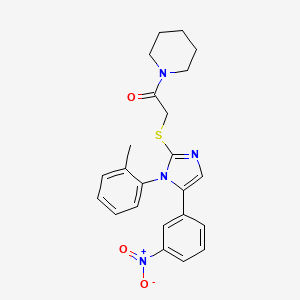

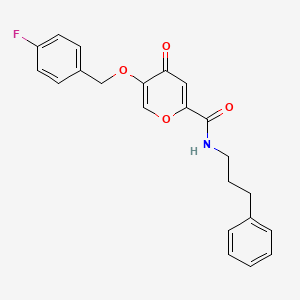

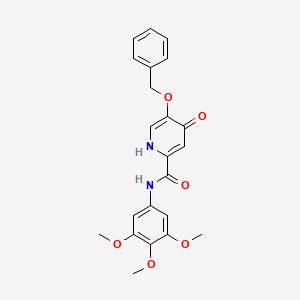

N-(2H-1,3-benzodioxol-5-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves intricate organic synthesis techniques aimed at constructing the pyrrolidine backbone coupled with benzodioxole and benzofuran moieties. For instance, Wakenhut et al. (2008) describe the synthesis of N-benzyl-N-(pyrrolidin-3-yl)carboxamides, highlighting methods that could be adapted for synthesizing our compound of interest due to the structural similarities, particularly the pyrrolidine core and the specific functionalization required for biological activity (Wakenhut et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a pyrrolidine ring, a key structural motif associated with various biological activities. The detailed structural analysis often involves X-ray crystallography and NMR studies, providing insights into the conformational preferences and the stereochemistry of the molecule. For example, the crystal structure and Hirshfeld surface analysis performed by Artheswari et al. (2019) on a related N-(pyridin-2-ylmethyl)benzamide derivative highlight the importance of such analyses in understanding the molecular interactions and properties of these compounds (Artheswari et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of the compound is influenced by its functional groups. The benzodioxole and benzofuran rings, along with the pyrrolidine moiety, contribute to its chemical behavior in reactions. For example, the presence of amide and ether functionalities might affect its nucleophilicity and electrophilicity, respectively, dictating its participation in various organic reactions such as substitutions, additions, or cyclizations.

Physical Properties Analysis

The physical properties of this compound, including its melting point, boiling point, solubility, and crystal structure, are crucial for its handling and application in research. These properties are determined through experimental studies that include thermal analysis, solubility tests in various solvents, and crystallization experiments. The study by Amirnasr et al. (2002) on related complexes provides a framework for understanding how such physical properties might be assessed and interpreted (Amirnasr et al., 2002).

Chemical Properties Analysis

The chemical properties, including the compound's reactivity, stability under various conditions, and its interactions with other molecules, are vital for its application in chemical and biological research. Studies such as those by Wakenhut et al. (2009), which investigate N-[(3S)-pyrrolidin-3-yl]benzamides, shed light on how structural modifications impact the compound's pharmacological profile, potentially offering insights into the chemical properties of our compound of interest (Wakenhut et al., 2009).

Wissenschaftliche Forschungsanwendungen

Cholinesterase Inhibitory Activity

Research into benzofuran derivatives, such as the synthesis and study of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, reveals potent inhibitory effects on butyrylcholinesterase. These compounds exhibit significant potential for treating Alzheimer’s disease due to their inhibitory action, with some demonstrating good effects on preventing Aβ peptide aggregation, a hallmark of Alzheimer’s pathology (Abedinifar et al., 2018).

Ligand for Transition Metal Complexes

The compound has been investigated for its role as a potentially tridentate ligand in transition metal complexes. Studies have shown the synthesis of various complexes with N-(2-benzamide)pyridine-2'-carboxamide, showcasing the versatility of such compounds in coordination chemistry and potential applications in catalysis or material science (Manessi‐Zoupa et al., 1994).

Synthesis of Pyrrolidine Derivatives

The asymmetric organocatalysis approach has been employed to synthesize pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold. This method highlights the chemical and stereochemical efficiency, operational simplicity, and broad substrate scope, indicating its potential in medicinal chemistry for the development of biologically active compounds (Kowalczyk et al., 2016).

Antimicrobial Screening

The incorporation of benzofuran moieties into azetidinone derivatives has been explored for their antibacterial activity. This research underlines the synthesis of novel compounds with potential as antimicrobial agents, demonstrating significant efficacy against various pathogenic bacteria (Idrees et al., 2020).

Anti-Fatigue Effects

Benzamide derivatives, including those related to the queried compound, have been synthesized and evaluated for their anti-fatigue effects. These studies indicate that certain benzamide derivatives can enhance the forced swimming capacity in mice, suggesting potential therapeutic applications for fatigue-related conditions (Wu et al., 2014).

Safety And Hazards

This section would outline the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.

Zukünftige Richtungen

This section would discuss potential areas for further research, such as unexplored synthetic routes, potential applications, or theoretical studies.

Please consult with a professional chemist or a reliable source for specific information about this compound. It’s important to handle all chemical compounds safely and responsibly.

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c23-20(21-16-2-4-18-19(10-16)26-12-25-18)22-7-5-15(11-22)13-1-3-17-14(9-13)6-8-24-17/h1-4,9-10,15H,5-8,11-12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPKSBSZZUNYCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2H-1,3-benzodioxol-5-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2491654.png)

![4-[1-(3,4-Dichlorobenzoyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2491660.png)

![3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid](/img/structure/B2491663.png)

![2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2491668.png)

![4-((6-bromo-4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2491670.png)